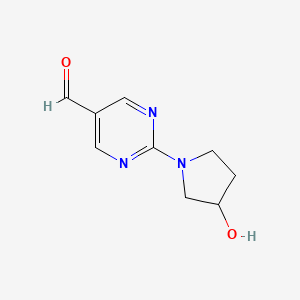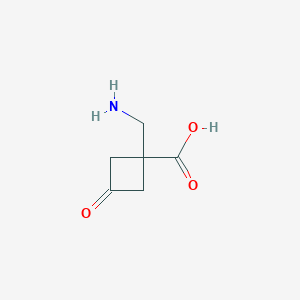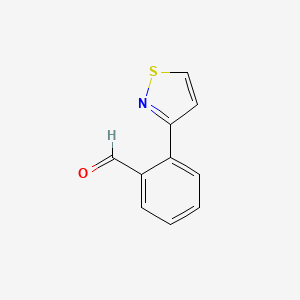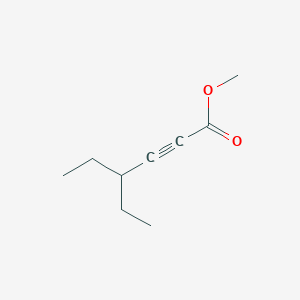
2-(3-Hydroxypyrrolidin-1-YL)pyrimidine-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Hydroxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C₉H₁₁N₃O₂ and a molecular weight of 193.2 g/mol . This compound is a pyrimidine derivative, which is a class of organic compounds known for their wide range of biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the condensation of appropriate precursors under controlled conditions to form the desired pyrimidine ring . The hydroxypyrrolidinyl group is then introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Hydroxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxypyrrolidinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3-Hydroxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-(3-Hydroxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2,5-dione: Known for its biological activity and used in medicinal chemistry.
Pyrrolizines: Another class of compounds with significant biological activity.
Prolinol: A derivative of pyrrolidine with various applications in chemistry and biology.
Uniqueness
2-(3-Hydroxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde is unique due to its specific structure, which combines the pyrimidine ring with a hydroxypyrrolidinyl group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H11N3O2 |
|---|---|
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
2-(3-hydroxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C9H11N3O2/c13-6-7-3-10-9(11-4-7)12-2-1-8(14)5-12/h3-4,6,8,14H,1-2,5H2 |
Clave InChI |
PDPSTLOQTYMOHU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1O)C2=NC=C(C=N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-([1-(Bromomethyl)cyclopropyl]methyl)furan](/img/structure/B13175441.png)
![2-(Chloromethyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13175450.png)

![(2E)-3-[5-(Aminomethyl)-1-methyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B13175453.png)


![2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine](/img/structure/B13175465.png)

![2-[(2,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13175468.png)

![2-[1-(Aminomethyl)-3-methylcyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13175493.png)

![2-[Cyclobutyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13175507.png)

